Allyl hydrogen maleate

Catalog No.
S1904645
CAS No.
2424-58-0
M.F
C7H8O4
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl hydrogen maleate

CAS Number

2424-58-0

Product Name

Allyl hydrogen maleate

IUPAC Name

4-oxo-4-prop-2-enoxybut-2-enoic acid

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C7H8O4/c1-2-5-11-7(10)4-3-6(8)9/h2-4H,1,5H2,(H,8,9)

InChI Key

PEKZMKOVRVVTTN-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C=CC(=O)O

Canonical SMILES

C=CCOC(=O)C=CC(=O)O

Precursor for Biodegradable Polymers:

AHM can be used as a starting material for the synthesis of biodegradable polymers. These polymers are designed to degrade naturally over time, reducing plastic pollution. Researchers are particularly interested in a class of polymers called polyallyl esters, which can be derived from AHM. A study published in the Journal of Polymer Science found that polyallyl esters made from AHM exhibited good biodegradability and thermal stability [].

Allyl hydrogen maleate is an organic compound characterized by the molecular formula C7H8O4C_7H_8O_4 and a molecular weight of 156.14 g/mol. It is structurally represented as a maleate ester with an allyl substituent, featuring a methylene bridge attached to a vinyl group. The compound is known for its potential applications in polymer chemistry and as a monomer in various synthetic processes. Its structure allows it to participate in a variety of

Due to the presence of both allyl and maleate functionalities. Key reactions include:

  • Michael Addition: The compound can act as a Michael acceptor, allowing for conjugate addition by nucleophiles.
  • Electrophilic Addition: The allyl group can participate in electrophilic addition reactions, leading to the formation of more complex structures.
  • Diels–Alder Reactions: Allyl hydrogen maleate can be involved in Diels–Alder cycloadditions, which are important for synthesizing cyclic compounds.
  • Free-Radical Polymerization: The compound can initiate free-radical polymerization, making it useful in producing poly-anhydride copolymers .

Allyl hydrogen maleate can be synthesized through various methods:

  • Esterification Reaction: This method typically involves the reaction of maleic anhydride with allyl alcohol in the presence of an acid catalyst (such as hydrochloric acid) under reflux conditions. This process allows for the formation of the ester linkage characteristic of allyl hydrogen maleate.
  • Substitution Reactions: Lower temperature substitution reactions can also yield this compound, utilizing terpenes from turpentine and other starting materials.
  • Photochemical Methods: Recent advancements have explored photochemical pathways for synthesizing allyl hydrogen maleate through direct hydrogen atom transfer mechanisms, enhancing efficiency and selectivity .

Allyl hydrogen maleate finds applications across various fields:

  • Polymer Chemistry: It serves as a monomer in the synthesis of poly-anhydride copolymers, which are utilized in drug delivery systems and biodegradable materials.
  • Organic Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.
  • Coatings and Adhesives: Due to its reactivity, it is used in formulating coatings and adhesives that require specific bonding properties .

Research into the interactions of allyl hydrogen maleate with other chemical species has focused on its reactivity patterns. Studies indicate that its radical formation during polymerization processes can significantly influence reaction pathways and product distributions. Furthermore, its interaction with various photoinitiators has been explored to enhance polymerization efficiency under light exposure .

Several compounds share structural similarities with allyl hydrogen maleate, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Allyl acetateEster of acetic acid and allyl alcoholCommonly used as a solvent and flavoring agent
Maleic anhydrideAnhydride form of maleic acidUsed extensively in producing resins and polymers
Fumaric acidGeometric isomer of maleic acidUtilized as a food additive and in pharmaceutical formulations
Allyl chlorideHalogenated derivative of allyl alcoholReactive intermediate in organic synthesis

Allyl hydrogen maleate stands out due to its dual functionality as both an ester and an allylic compound, allowing it to participate in diverse

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

156.04225873 g/mol

Monoisotopic Mass

156.04225873 g/mol

Heavy Atom Count

11

Other CAS

44981-48-8

General Manufacturing Information

2-Butenedioic acid (2Z)-, 1-(2-propen-1-yl) ester: INACTIVE

Dates

Modify: 2023-07-22

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